

# Electronic Architecture and Reactivity of the 4-Chloro-2-Methoxy-Thiazole Scaffold

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## Compound of Interest

Compound Name: (4-Chloro-2-methoxy-1,3-thiazol-5-yl)methanol

CAS No.: 1211507-74-2

Cat. No.: B2437551

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## Executive Technical Summary

The 4-chloro-2-methoxy-thiazole ring system represents a specialized heteroaromatic scaffold in medicinal chemistry, distinguished by its unique "push-pull" electronic configuration. Unlike simple thiazoles, this motif integrates a strong electron-donating group (EDG) at the C2 position (methoxy) and an electron-withdrawing group (EWG) at the C4 position (chloro).

This specific substitution pattern creates a polarized electron density map that dictates its reactivity profile:

- C2-Position (Methoxy): Acts as an electronic anchor, increasing electron density at N3 and C5 via resonance (+M), while serving as a potential leaving group under acidic hydrolytic conditions.
- C4-Position (Chloro): Provides a functional handle for cross-coupling (e.g., Suzuki-Miyaura) but is electronically deactivated towards nucleophilic aromatic substitution ( ) compared to the C2 position.

- C5-Position (Unsubstituted): The primary site for electrophilic aromatic substitution ( ) and metabolic oxidation (Phase I metabolism).

This guide details the electronic properties, reactivity landscape, and synthetic utility of this scaffold for drug discovery applications.

## Electronic Architecture & Physicochemical Profile

### Orbital Theory and Resonance

The thiazole ring is

-excessive relative to pyridine but

-deficient relative to thiophene. In 4-chloro-2-methoxy-thiazole, the electronic distribution is governed by the competition between the +M effect of the 2-methoxy oxygen and the -I effect of the 4-chloro substituent.

- HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is concentrated at the C5 carbon and the N3 nitrogen, driven by the lone pair donation from the methoxy oxygen into the ring system.
- LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is typically antibonding with significant coefficient magnitude at C2, rendering it susceptible to nucleophilic attack if the methoxy group is protonated or complexed.

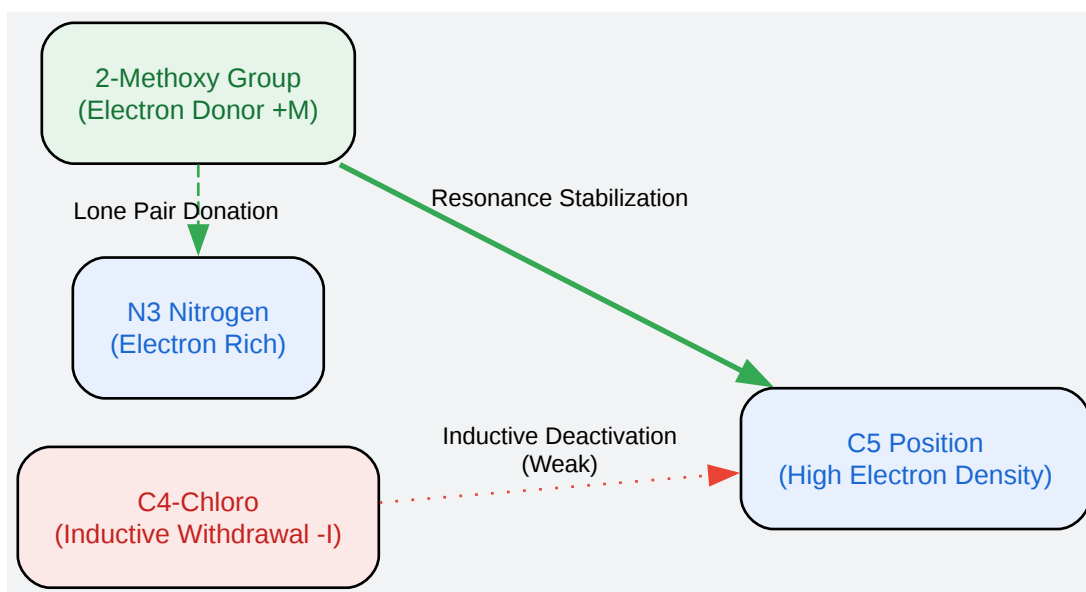
## Physicochemical Descriptors

The following data points are critical for lead optimization (Hit-to-Lead) campaigns:

Property	Value (Approx.)	Note
LogP (Lipophilicity)	1.8 – 2.2	Moderate lipophilicity; suitable for CNS penetration if MW is low.
pKa (Conjugate Acid)	2.0 – 2.5	The 4-Cl (-I) lowers the basicity of N3 compared to 2-methoxythiazole (pKa ~3.2).
H-Bond Acceptors	2 (N3, OMe)	The N3 lone pair is the primary acceptor; OMe is weak.
Topological Polar Surface Area (TPSA)	~41 Å <sup>2</sup>	Favorable for membrane permeability.

## Visualizing the Electronic Flow

The diagram below illustrates the resonance contributions that activate the C5 position and deactivate the C4 position.



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Caption: Electronic push-pull map showing electron density flow from the 2-methoxy group toward C5 and N3, countering the inductive withdrawal of the 4-chloro substituent.

## Reactivity Landscape

### Nucleophilic Aromatic Substitution ( )

The 4-chloro-2-methoxy-thiazole system presents a regioselectivity challenge.

- **C2 Reactivity:** The C2 position is the most electron-deficient carbon in the thiazole ring (flanked by S and N). In 2,4-dichlorothiazole, the C2-Cl is displaced first by nucleophiles (e.g., methoxide). Once the methoxy group is installed, the ring becomes more electron-rich, significantly deactivating the C4-Cl bond toward further .
- **C4 Reactivity:** Displacement of the 4-chloro group typically requires metal catalysis (Pd/Cu) or extreme forcing conditions if attempting classical .

### Electrophilic Aromatic Substitution ( )

The C5 position is the exclusive site for electrophilic attack.

- **Mechanism:** The 2-methoxy group activates the ring, directing incoming electrophiles (E+) to C5.
- **Common Reactions:** Bromination ( ), Nitration ( ), and Formylation (Vilsmeier-Haack).

### Metabolic Stability (Soft Spots)

In a biological context, this scaffold presents two primary metabolic risks:

- **O-Demethylation:** The 2-methoxy group is susceptible to CYP450-mediated oxidative demethylation, yielding the 2-hydroxythiazole (which tautomerizes to the thiazolone).
- **C5-Oxidation:** The unsubstituted C5 position is prone to hydroxylation. Blocking this site (e.g., with F or Cl) is a common bioisosteric strategy to improve half-life (

).

## Experimental Protocols

### Synthesis of 4-Chloro-2-Methoxythiazole

The most robust route utilizes the differential reactivity of 2,4-dichlorothiazole.

Protocol:

- Reagents: 2,4-Dichlorothiazole (1.0 eq), Sodium Methoxide (NaOMe, 1.05 eq), Methanol (anhydrous).
- Procedure:
  - Dissolve 2,4-dichlorothiazole in anhydrous MeOH under atmosphere.
  - Cool to 0°C.[1]
  - Add NaOMe solution dropwise over 30 minutes. Crucial: Control stoichiometry to avoid bis-substitution.
  - Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.
  - Workup: Quench with water, extract with DCM. The product is often an oil or low-melting solid.
- Mechanism: The reaction proceeds via an addition-elimination mechanism at C2. The intermediate Meisenheimer complex is stabilized by the adjacent ring nitrogen.

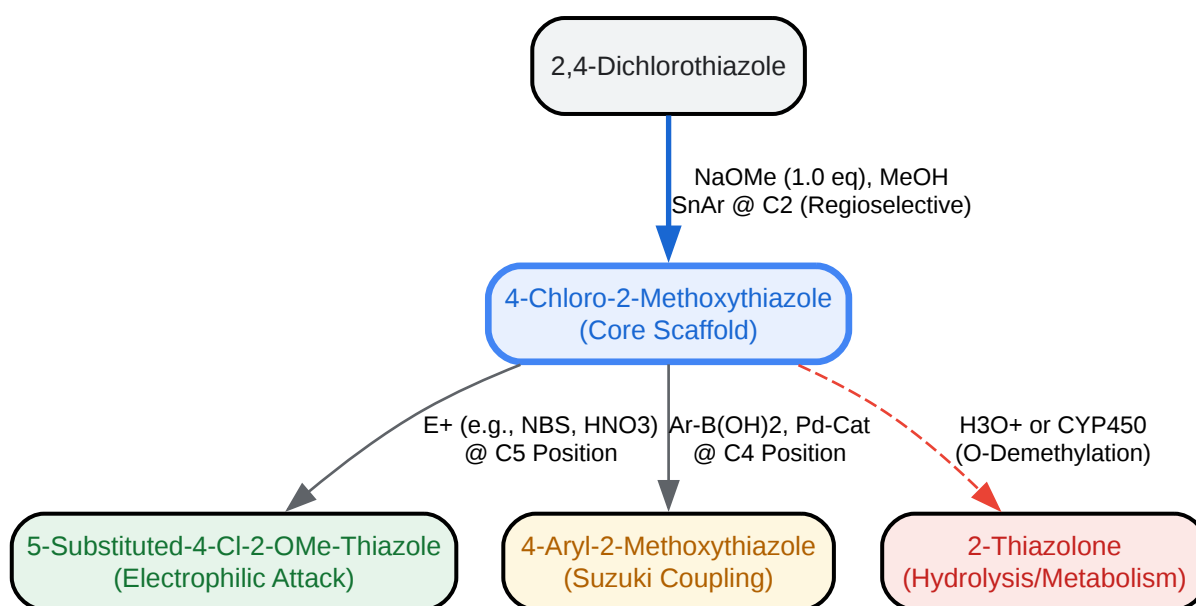
## Functionalization of the C4-Chloro Handle

To utilize the 4-chloro group, a Suzuki-Miyaura coupling is recommended over

Protocol (Suzuki Coupling):

- Reagents: 4-chloro-2-methoxythiazole (1.0 eq), Aryl Boronic Acid (1.2 eq), (5 mol%), (3.0 eq).
- Solvent: Dioxane/Water (4:1).
- Conditions: Heat to 90°C for 12 hours under Argon.
- Note: The electron-rich nature of the thiazole (due to 2-OMe) may require electron-deficient ligands on Palladium to facilitate the oxidative addition step into the C4-Cl bond.

## Reaction Pathway Visualization



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Caption: Synthetic derivation and functionalization pathways. Note the regioselective synthesis from 2,4-dichlorothiazole and the divergent reactivity at C4 and C5.

## References

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